molecular formula C5H12O4 B3321603 (S)-2-(2-Hydroxyethoxy)-2-methoxyethanol CAS No. 136418-24-1

(S)-2-(2-Hydroxyethoxy)-2-methoxyethanol

Cat. No.: B3321603
CAS No.: 136418-24-1
M. Wt: 136.15 g/mol
InChI Key: PADZQGJLBROXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(2-Hydroxyethoxy)-2-methoxyethanol is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes both hydroxy and methoxy functional groups, making it versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Hydroxyethoxy)-2-methoxyethanol typically involves the reaction of (S)-glycidol with methanol in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours. The catalyst used can be an acid or a base, depending on the desired reaction pathway.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in the laboratory but is optimized for large-scale production with enhanced control over reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Hydroxyethoxy)-2-methoxyethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Simpler alcohols.

    Substitution: Various substituted ethers or esters.

Scientific Research Applications

(S)-2-(2-Hydroxyethoxy)-2-methoxyethanol has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biologically active compounds.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(2-Hydroxyethoxy)-2-methoxyethanol involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups allow it to participate in hydrogen bonding and other interactions, which can influence the activity of enzymes and other proteins. This compound can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-Hydroxyethoxy)-2-methoxyethanol: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-(2-Hydroxyethoxy)ethanol: Lacks the methoxy group, resulting in different reactivity and applications.

    2-Methoxyethanol: Lacks the hydroxyethoxy group, leading to distinct chemical behavior and uses.

Uniqueness

(S)-2-(2-Hydroxyethoxy)-2-methoxyethanol is unique due to its chiral nature and the presence of both hydroxy and methoxy functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(2-hydroxyethoxy)-2-methoxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O4/c1-8-5(4-7)9-3-2-6/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADZQGJLBROXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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